TAK-733

Catalog No.
S548776
CAS No.
1035555-63-5
M.F
C17H15F2IN4O4
M. Wt
504.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-733

CAS Number

1035555-63-5

Product Name

TAK-733

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione

Molecular Formula

C17H15F2IN4O4

Molecular Weight

504.23 g/mol

InChI

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1

InChI Key

RCLQNICOARASSR-SECBINFHSA-N

SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

TAK 733, TAK-733, TAK733

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O

Description

The exact mass of the compound (R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is 504.0106 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • A search of scientific databases like PubMed and Google Scholar yielded no published research directly investigating this compound.
  • It's possible this compound is under development by a pharmaceutical company and not yet publicly disclosed.

Speculative Research Applications

Based on the structure of the molecule, here are some speculative areas where this compound might be explored in scientific research:

  • Kinase inhibitor: The pyridopyrimidine core structure is present in several known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases can be a strategy for developing drugs for cancer and other diseases [].
  • Medicinal chemistry: The presence of the fluoro groups, the iodophenyl ring, and the hydroxyl-containing side chain suggests potential for further modification and exploration of the compound's biological activity.

TAK-733 is a highly selective and potent allosteric inhibitor of the mitogen-activated protein kinase (MAPK) kinase, specifically targeting MEK1 and MEK2. It functions by binding to the allosteric site of these kinases, thereby inhibiting their activity and preventing the downstream activation of extracellular signal-regulated kinase (ERK) pathways, which are often dysregulated in various cancers. The compound has demonstrated significant anticancer activity across multiple solid tumor models and has been evaluated in clinical settings for its efficacy against advanced metastatic melanoma and other malignancies .

TAK-733 primarily acts through inhibition of the MEK1/2 signaling pathway. Its mechanism involves:

  • Binding to MEK1/2: TAK-733 selectively binds to the allosteric site of MEK1 and MEK2, inhibiting their phosphorylation activity.
  • Inhibition of ERK phosphorylation: By preventing MEK activation, TAK-733 effectively reduces ERK phosphorylation, a crucial step in the MAPK signaling cascade that regulates cell proliferation and survival .

The compound has shown an effective half-maximal inhibitory concentration (IC50) of approximately 3.2 nM against MEK1/2, demonstrating its potency in blocking these pathways .

TAK-733 exhibits notable biological activity, particularly in cancer treatment:

  • Antitumor Effects: In vitro studies have shown that TAK-733 inhibits the growth of various colorectal cancer cell lines, especially those with mutations in BRAF or KRAS. Approximately 77% of tested colorectal cancer lines were sensitive to TAK-733 .
  • Synergistic Effects: When combined with other chemotherapeutics, such as voreloxin, TAK-733 enhances apoptotic effects through increased reactive oxygen species (ROS) production, leading to greater cell death in myeloid leukemia cells .
  • Resistance Mechanisms: Some resistant cancer cell lines displayed increased phosphorylated AKT levels upon TAK-733 treatment, indicating potential adaptive resistance mechanisms within certain tumor environments .

The synthesis of TAK-733 involves several key steps typically associated with organic chemistry methodologies:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  • Reactions: Key reactions may include cyclization, alkylation, and functional group modifications to achieve the desired molecular structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

The exact synthetic route may vary based on specific research goals or modifications aimed at enhancing efficacy or reducing side effects.

TAK-733 is primarily explored for its applications in oncology:

  • Cancer Treatment: It is being investigated for use in treating advanced metastatic melanoma and other solid tumors characterized by aberrant MAPK signaling pathways .
  • Combination Therapies: Its ability to enhance the efficacy of existing chemotherapeutics makes it a candidate for combination therapy protocols aimed at overcoming drug resistance in cancer treatments .

Interaction studies have revealed significant insights into TAK-733's pharmacological profile:

  • Drug Combinations: Research indicates that combining TAK-733 with traditional chemotherapeutics can lead to enhanced therapeutic outcomes by targeting multiple pathways simultaneously .
  • Mechanisms of Action: Studies have demonstrated that TAK-733 not only inhibits MEK activity but also modulates downstream signaling pathways, impacting cell survival and apoptosis mechanisms .

Several compounds exhibit similar mechanisms of action as TAK-733. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TrametinibSelective MEK inhibitorFDA-approved for melanoma; oral bioavailability
CobimetinibMEK inhibitorUsed in combination with vemurafenib for melanoma
SelumetinibMEK inhibitorInvestigated for neurofibromatosis type 1
PD0325901MEK inhibitorEarly-stage clinical trials; shows promise in various cancers

TAK-733 is distinguished by its unique allosteric inhibition mechanism, which may provide advantages over other inhibitors that target the active site directly. This specificity can lead to reduced off-target effects and potentially fewer side effects compared to traditional inhibitors .

TAK-733 is a synthetic small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway regulates cell proliferation, survival, and differentiation, making MEK inhibition a strategic approach in oncology. TAK-733 exhibits potent enzymatic inhibition (IC50 = 3.2 nM against MEK1) and suppresses extracellular signal-regulated kinase (ERK) phosphorylation in cellular assays (EC50 = 1.9 nM). Its mechanism involves non-ATP-competitive binding to the allosteric site of MEK1/2, preventing activation of downstream effectors.

Classification as Pyrido[2,3-d]pyrimidine Derivative

TAK-733 belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic structure comprising pyridine and pyrimidine rings. The core scaffold is substituted at multiple positions:

  • Position 3: (2R)-2,3-dihydroxypropyl group
  • Position 5: 2-fluoro-4-iodophenylamino moiety
  • Position 6: Fluorine atom
  • Position 8: Methyl group

This structural framework confers selectivity and potency by optimizing interactions with MEK1/2’s hydrophobic pocket and allosteric binding site.

Table 1: Key Structural Features of TAK-733

PositionSubstituentRole in MEK Inhibition
3(2R)-2,3-dihydroxypropylEnhances solubility and binding
52-fluoro-4-iodophenylaminoStabilizes hydrophobic interactions
6FluorineImproves metabolic stability
8MethylReduces off-target activity

Chemical Nomenclature and Structural Identification

TAK-733’s systematic IUPAC name is 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione. Key identifiers include:

  • CAS Registry Number: 1035555-63-5
  • Molecular Formula: C17H15F2IN4O4
  • Molecular Weight: 504.23 g/mol

The stereochemistry at the C2 position of the dihydroxypropyl chain (R-configuration) is critical for activity, as confirmed by X-ray crystallography. The SMILES notation (CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O) and InChIKey (RCLQNICOARASSR-SECBINFHSA-N) provide unambiguous structural representation.

Historical Development and Research Context

TAK-733 emerged from structure-based drug design efforts at Takeda Pharmaceuticals, as detailed in a 2011 study. Initial optimization focused on improving potency and pharmacokinetics:

  • Lead Identification: A pyrido[2,3-d]pyrimidine scaffold was selected for its ability to occupy MEK’s allosteric pocket.
  • Preclinical Validation: Demonstrated antitumor activity in xenograft models of melanoma, colorectal cancer, and non-small cell lung cancer.
  • Phase I Clinical Trials: Evaluated in advanced solid tumors (NCT00948467), showing dose-dependent ERK phosphorylation inhibition and partial responses in BRAF-mutant melanoma.

Structural and Functional Analysis

Molecular Architecture and Stereochemical Considerations

The pyrido[2,3-d]pyrimidine core of TAK-733 features a planar bicyclic system that facilitates π-π stacking with MEK1’s Phe129 residue. The (2R)-2,3-dihydroxypropyl side chain forms hydrogen bonds with Ser212 and Asp208, critical for stabilizing the inactive conformation of MEK1.

Table 2: Physicochemical Properties

PropertyValueMethod of Determination
LogP0.9XLogP3
Hydrogen Bond Donors3PubChem
Rotatable Bonds5Cactvs
Topological Polar Surface Area109.38 ŲComputational modeling

Synthetic Pathways and Optimization

The synthesis of TAK-733 involves a seven-step sequence:

  • Core Formation: Cyclocondensation of α-fluoromalonate with malononitrile yields the pyridone intermediate.
  • Chlorination and Cyclization: Treatment with phosphorus oxychloride generates the pyrido[2,3-d]pyrimidine core.
  • Stereoselective Alkylation: Introduction of the (R)-glycerol acetonide group ensures correct stereochemistry.
  • Final Deprotection: Acid-mediated removal of the acetonide protecting group produces the diol.

Optimization focused on improving oral bioavailability, achieving a plasma half-life of 6–8 hours in murine models.

Mechanistic Insights and Biological Activity

MEK Inhibition and Downstream Effects

TAK-733 binds MEK1/2’s allosteric site, inducing a conformational shift that prevents RAF-mediated phosphorylation. This suppresses ERK activation, leading to:

  • Cell Cycle Arrest: G1 phase blockade via downregulation of cyclin D1.
  • Apoptosis Induction: Increased caspase-3/7 activity in melanoma cells.
  • Antiproliferative Effects: IC50 values of 2.1–3.1 nM in A375 (melanoma) and COLO 205 (colorectal) cell lines.

Preclinical and Clinical Evaluation

  • Xenograft Models: Daily oral dosing (10 mg/kg) caused tumor regression in 60% of melanoma xenografts.
  • Phase I Trial (NCT00948467): Maximum tolerated dose = 16 mg/day; 5% partial response rate in 41 evaluable patients.

TAK-733 functions as a non-adenosine triphosphate competitive allosteric inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 [1] [2] [3]. The compound operates through an allosteric mechanism, distinct from traditional adenosine triphosphate-competitive inhibitors, by binding to a unique allosteric site on the mitogen-activated protein kinase kinase proteins [4] [5]. This allosteric binding mode allows TAK-733 to selectively inhibit mitogen-activated protein kinase kinase 1 and 2 activity while maintaining selectivity against other kinases in the mitogen-activated protein kinase pathway [6] [7].

The allosteric inhibition mechanism involves stabilization of the mitogen-activated protein kinase kinase activation loop in a conformation that is resistant to rapidly accelerated fibrosarcoma-mediated dual phosphorylation, which is required for full kinase activation [8] [9]. TAK-733 effectively prevents the activation of mitogen-activated protein kinase kinase 1 and 2-dependent effector proteins and transcription factors, resulting in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation [10] [11].

Binding Interactions and Molecular Docking

The crystal structure of TAK-733 in complex with human mitogen-activated protein kinase kinase 1 has been determined at 2.7 Å resolution and deposited in the Protein Data Bank under the accession code 3PP1 [12] [13]. The co-crystal structure reveals that TAK-733 binds to the allosteric inhibitor binding site in adenosine triphosphate-bound mitogen-activated protein kinase kinase 1, demonstrating its non-adenosine triphosphate competitive mechanism [14] [15].

The binding interactions of TAK-733 with the mitogen-activated protein kinase kinase allosteric site are characterized by specific structural features that contribute to its selectivity and potency. The pyrido[2,3-d]pyrimidine core scaffold serves as the primary binding framework, while the 2-fluoro-4-iodophenyl group functions as a recognition motif for the hydrophobic pocket of the mitogen-activated protein kinase kinase allosteric site [16] [17]. The terminal hydroxyl groups of the dihydroxypropyl side chain facilitate allosteric binding interactions, contributing to the compound's specific binding mode [18] [19].

Structural FeatureRole in BindingBinding Site
Pyrido[2,3-d]pyrimidine coreCore scaffold for mitogen-activated protein kinase kinase bindingAllosteric site
2-fluoro-4-iodophenyl groupRecognition motif for hydrophobic pocketHydrophobic pocket
Terminal hydroxyl groupsFacilitate allosteric bindingAllosteric site
Methyl group at position 8Contributes to selectivityAllosteric site
Fluoro substituent at position 6Enhances binding affinityAllosteric site

Selectivity Profile Against Kinome

TAK-733 demonstrates exceptional selectivity for mitogen-activated protein kinase kinase 1 and 2 over other kinases in the human kinome [20] [21]. The compound exhibits potent inhibitory activity against both mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, with minimal activity against other kinases including rapidly accelerated fibrosarcoma family members, protein kinase B, and cyclin-dependent kinases [22] [23].

Comprehensive kinase selectivity profiling has demonstrated that TAK-733 is inactive against a broad panel of kinases, including Abelson tyrosine kinase 1, protein kinase B alpha serine/threonine kinase 3, rapidly accelerated fibrosarcoma proto-oncogene serine/threonine kinase, calcium/calmodulin-dependent protein kinase I, cyclin-dependent kinase 2, and hepatocyte growth factor receptor [24] [25]. This selectivity profile is attributed to the unique structural features of the compound that specifically interact with the mitogen-activated protein kinase kinase allosteric binding site [26] [27].

KinaseActivitySelectivity
Mitogen-activated protein kinase kinase 1Active (IC50: 3.2 nM)Primary target
Mitogen-activated protein kinase kinase 2Active (IC50: 3.6 nM)Primary target
Abelson tyrosine kinase 1InactiveSelective
Protein kinase B alpha serine/threonine kinase 3InactiveSelective
Rapidly accelerated fibrosarcoma proto-oncogene serine/threonine kinaseInactiveSelective
Calcium/calmodulin-dependent protein kinase IInactiveSelective
Cyclin-dependent kinase 2InactiveSelective
Hepatocyte growth factor receptorInactiveSelective

Inhibitory Potency (IC50 Values)

TAK-733 exhibits remarkable potency against its primary targets, with half-maximal inhibitory concentration values in the low nanomolar range [28] [29]. The compound demonstrates an IC50 value of 3.2 nM against mitogen-activated protein kinase kinase 1 in enzymatic assays, with similar potency observed against mitogen-activated protein kinase kinase 2 (IC50 of 3.6 nM) [30] [31]. In cellular assays, TAK-733 shows an EC50 value of 1.9 nM for inhibition of extracellular signal-regulated kinase phosphorylation, confirming its cellular activity [32] [33].

The inhibitory potency of TAK-733 varies significantly across different cell lines and cancer types. In melanoma cell lines, sensitive cell lines exhibit IC50 values below 10 nM, while resistant cell lines show IC50 values exceeding 100 nM [34] [35]. Multiple myeloma cell lines demonstrate IC50 values in the micromolar range (2-5 μM) after 48-hour treatment, while colorectal cancer cell lines show high sensitivity with IC50 values below 0.02 μM in the sensitive subset [36] [37].

TargetIC50 ValueAssay Type
Mitogen-activated protein kinase kinase 13.2 nMEnzymatic
Mitogen-activated protein kinase kinase 1/23.6 nMEnzymatic
Mitogen-activated protein kinase kinase enzyme3.2 nMEnzymatic
Extracellular signal-regulated kinase phosphorylation1.9 nM (EC50)Cellular
Melanoma cell lines (sensitive)<10 nMCellular viability
Melanoma cell lines (resistant)>100 nMCellular viability
Multiple myeloma cell lines2-5 μMCellular viability (48h)
Colorectal cancer cell lines<0.02 μM (sensitive subset)Cellular viability (72h)

Structural Basis for Mitogen-Activated Protein Kinase Kinase Inhibition

The structural basis for TAK-733's inhibitory activity against mitogen-activated protein kinase kinase has been elucidated through X-ray crystallography and structure-activity relationship studies [38] [39]. The compound belongs to the novel 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of mitogen-activated protein kinase kinase inhibitors, which was developed using structure-based drug design approaches [40] [41].

The pyrido[2,3-d]pyrimidine core structure of TAK-733 is essential for its binding to the mitogen-activated protein kinase kinase allosteric site [42] [43]. The compound features a complex three-dimensional structure with specific substituents that contribute to its binding affinity and selectivity. The 2-fluoro-4-iodophenyl group serves as a critical recognition element for the hydrophobic pocket within the allosteric binding site, while the dihydroxypropyl side chain provides additional binding interactions [44] [45].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

504.01061 g/mol

Monoisotopic Mass

504.01061 g/mol

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J61HSP0QJ

Pharmacology

MEK Inhibitor TAK-733 is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2) with potential antineoplastic activity. MEK inhibitor TAK-733 selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

Other CAS

1035555-63-5

Wikipedia

Tak-733

Dates

Last modified: 08-15-2023
1: Acquaviva J, Smith DL, Jimenez JP, Zhang C, Sequeira M, He S, Sang J, Bates RC, Proia DA. Overcoming acquired BRAF inhibitor resistance in melanoma via targeted inhibition of Hsp90 with ganetespib. Mol Cancer Ther. 2014 Feb;13(2):353-63. doi: 10.1158/1535-7163.MCT-13-0481. Epub 2014 Jan 7. PubMed PMID: 24398428.
2: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
3: Nakamura A, Arita T, Tsuchiya S, Donelan J, Chouitar J, Carideo E, Galvin K, Okaniwa M, Ishikawa T, Yoshida S. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma. Cancer Res. 2013 Dec 1;73(23):7043-55. doi: 10.1158/0008-5472.CAN-13-1825. Epub 2013 Oct 11. PubMed PMID: 24121489.
4: Garraway LA, Baselga J. Whole-genome sequencing and cancer therapy: is too much ever enough? Cancer Discov. 2012 Sep;2(9):766-8. doi: 10.1158/2159-8290.CD-12-0359. PubMed PMID: 22969114.
5: Dahlman KB, Xia J, Hutchinson K, Ng C, Hucks D, Jia P, Atefi M, Su Z, Branch S, Lyle PL, Hicks DJ, Bozon V, Glaspy JA, Rosen N, Solit DB, Netterville JL, Vnencak-Jones CL, Sosman JA, Ribas A, Zhao Z, Pao W. BRAF(L597) mutations in melanoma are associated with sensitivity to MEK inhibitors. Cancer Discov. 2012 Sep;2(9):791-7. Epub 2012 Jul 13. PubMed PMID: 22798288; PubMed Central PMCID: PMC3449158.
6: von Euw E, Atefi M, Attar N, Chu C, Zachariah S, Burgess BL, Mok S, Ng C, Wong DJ, Chmielowski B, Lichter DI, Koya RC, McCannel TA, Izmailova E, Ribas A. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines. Mol Cancer. 2012 Apr 19;11:22. PubMed PMID: 22515704; PubMed Central PMCID: PMC3444881.
7: Dong Q, Dougan DR, Gong X, Halkowycz P, Jin B, Kanouni T, O'Connell SM, Scorah N, Shi L, Wallace MB, Zhou F. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorg Med Chem Lett. 2011 Mar 1;21(5):1315-9. doi: 10.1016/j.bmcl.2011.01.071. Epub 2011 Jan 22. PubMed PMID: 21310613.

Explore Compound Types